molecular formula C22H20Cl2FN3OS B6516440 N-(3,5-dichlorophenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899906-18-4

N-(3,5-dichlorophenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516440
CAS No.: 899906-18-4
M. Wt: 464.4 g/mol
InChI Key: FVMLMVVRBVXLPA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used to determine the structure of a molecule. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. It could also involve studying the compound’s reactivity with other chemicals .

Mechanism of Action

If the compound is a drug or a biologically active molecule, its mechanism of action would be studied. This could involve looking at the compound’s interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it .

Future Directions

This would involve speculating on potential future research directions. This could include potential applications of the compound, further studies to better understand its properties, or the development of new synthesis methods .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2FN3OS/c23-15-10-16(24)12-18(11-15)26-19(29)13-30-21-20(14-5-4-6-17(25)9-14)27-22(28-21)7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMLMVVRBVXLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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